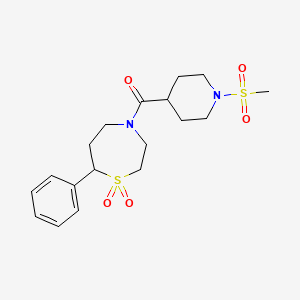

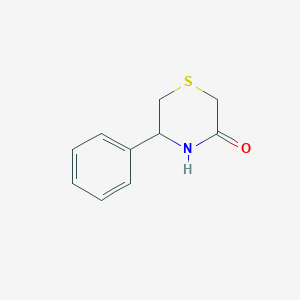

![molecular formula C16H18N4OS B2718243 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448034-32-9](/img/structure/B2718243.png)

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine scaffold can be achieved from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

The compound's derivatives have been extensively explored for synthesizing densely functionalized pyrroles and thiophenes, highlighting its utility in organic synthesis. For instance, the orthogonal synthesis techniques allow for the efficient creation of polyfunctionalized pyrroles and thiophenes, which are otherwise challenging to obtain. These methods leverage the ambident nucleophilic zwitterions derived from imidazo[1,5-a]pyridine carbenes, showcasing the compound's versatility in synthesizing heterocyclic frameworks (Cheng, Peng, & Li, 2010).

Antimicrobial Agents

Research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. Novel heterocyclic compounds containing a sulfonamido moiety, for example, have been synthesized and exhibited significant antibacterial activities. This highlights the compound's role in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Imidazo[1,5-a]pyridines

The compound is instrumental in the one-pot synthesis of imidazo[1,5-a]pyridines, a process that introduces various substituents at key positions, utilizing propane phosphoric acid anhydride. This method underscores the compound's importance in streamlining the production of imidazo[1,5-a]pyridines, which are core fragments in many drug molecules (Crawforth & Paoletti, 2009).

Advanced Material Synthesis

The versatility of "1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea" extends to the synthesis of advanced materials. For example, its derivatives are utilized in creating luminescent materials with large Stokes' shifts, indicating potential applications in optical materials and sensors (Volpi et al., 2017).

Novel Synthetic Methods

Innovative synthetic methods involving the compound have been developed to prepare imidazo[1,2-a]pyridine derivatives. These methods showcase the compound's contribution to expanding synthetic chemistry's toolkit, facilitating the construction of complex heterocyclic structures in a more efficient manner (Tu et al., 2007; Cao et al., 2014).

Eigenschaften

IUPAC Name |

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-2-19(16(21)18-11-14-6-5-9-22-14)12-13-10-17-15-7-3-4-8-20(13)15/h3-10H,2,11-12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWHFNKXXRFMOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

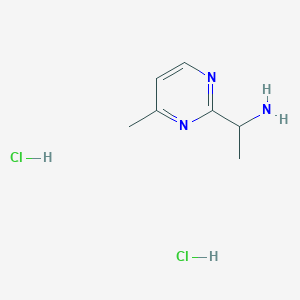

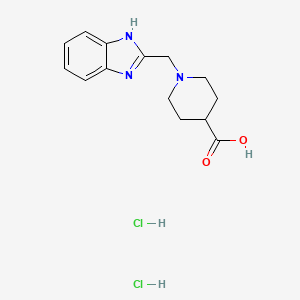

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)

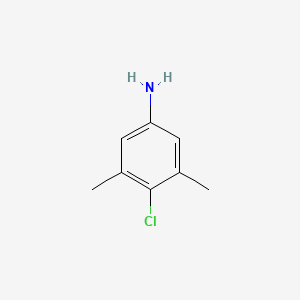

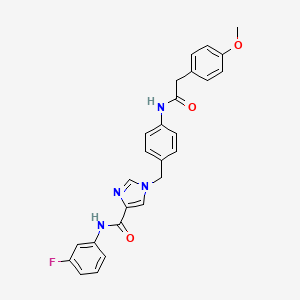

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2718169.png)

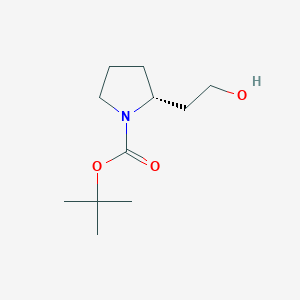

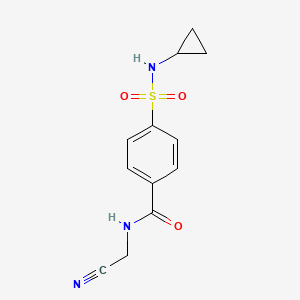

![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)

![1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B2718178.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)